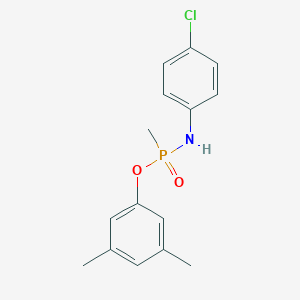
1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine, also known as FBNP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has also been shown to bind to the sigma-1 receptor, which is involved in several physiological processes, including pain perception and mood regulation.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has been shown to affect several physiological processes, including neurotransmitter release and receptor binding. It has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in mood regulation. 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has also been shown to have a low toxicity profile, which makes it suitable for use in animal studies. However, there are some limitations to the use of 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine. One potential direction is to study its potential use in the treatment of depression and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine and its potential therapeutic applications. Another potential direction is to study the effects of 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine on other physiological processes, such as inflammation and immune function. Overall, 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has significant potential for use in therapeutic applications and warrants further research.
合成法
The synthesis of 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 3-fluorobenzyl chloride with 2-naphthylmethylamine to form the intermediate 3-fluorobenzyl-2-naphthylmethylamine. This intermediate is then reacted with piperazine to form the final product, 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine. The synthesis process is time-consuming and requires specialized equipment and expertise.
科学的研究の応用
1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2/c23-22-7-3-4-18(15-22)16-24-10-12-25(13-11-24)17-19-8-9-20-5-1-2-6-21(20)14-19/h1-9,14-15H,10-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFGZFIHOJBQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-4-(naphthalen-2-ylmethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5723410.png)
![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)


![ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723427.png)

![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)


![1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)

![N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5723486.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5723494.png)
![4-{[(6-bromo-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5723505.png)